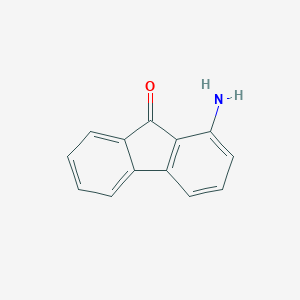

1-Amino-9H-fluoren-9-one

Description

The exact mass of the compound 1-Amino-9H-fluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Amino-9H-fluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-9H-fluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-aminofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEPMOMKAQKOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212856 | |

| Record name | 1-Aminofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-62-3 | |

| Record name | 1-Aminofluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminofluoren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6344-62-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminofluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Aminofluoren-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5CL9U2GZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-9H-fluoren-9-one (CAS 6344-62-3)

Introduction: The Strategic Importance of the Fluorenone Scaffold

The fluorene nucleus, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electronic properties make it an ideal building block for creating complex, functional molecules. When functionalized, particularly with a ketone at the C9 position to form fluorenone, and an amino group, as in 1-Amino-9H-fluoren-9-one, this scaffold becomes a versatile platform for the development of novel therapeutics and advanced organic materials.[2][3] This guide provides an in-depth technical overview of 1-Amino-9H-fluoren-9-one, from its synthesis and characterization to its reactivity and applications, designed for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. Below is a summary of the key characteristics of 1-Amino-9H-fluoren-9-one.

| Property | Value | Source |

| CAS Number | 6344-62-3 | N/A |

| Molecular Formula | C₁₃H₉NO | N/A |

| Molecular Weight | 195.22 g/mol | N/A |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 118-120 °C | [4] |

| Boiling Point | 406.2 ± 24.0 °C (Predicted) | [4] |

| Density | 1.327 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in many organic solvents, insoluble in water. | [5] |

Spectroscopic Characterization: A Self-Validating System

The identity and purity of 1-Amino-9H-fluoren-9-one are unequivocally established through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule's hydrogen environments. For 1-Amino-9H-fluoren-9-one, the aromatic protons are deshielded and appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the aminophenyl ring are influenced by the electron-donating amino group, leading to characteristic shifts and coupling patterns. The protons on the other aromatic ring are primarily influenced by the electron-withdrawing ketone. The amino group protons themselves typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C9) is significantly deshielded and appears far downfield, typically around 190-200 ppm. The aromatic carbons will appear in the range of 110-150 ppm, with their specific shifts influenced by the amino and carbonyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.

-

N-H Stretching: The amino group will exhibit characteristic stretches in the 3300-3500 cm⁻¹ region. A primary amine will typically show two bands corresponding to symmetric and asymmetric stretching.

-

C=O Stretching: A strong, sharp absorption band characteristic of the conjugated ketone carbonyl group will be present around 1710-1730 cm⁻¹.[6]

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 1-Amino-9H-fluoren-9-one, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (195.22). Common fragmentation patterns for fluorenones involve the loss of CO (28 Da) and subsequent fragmentation of the aromatic rings.[8]

Synthesis of 1-Amino-9H-fluoren-9-one: A Two-Step Approach

The synthesis of 1-Amino-9H-fluoren-9-one is most reliably achieved through a two-step process starting from the readily available 9-fluorenone: electrophilic nitration followed by reduction of the nitro group.

Step 1: Nitration of 9H-Fluoren-9-one

Causality: The first step involves the electrophilic aromatic substitution of 9-fluorenone to introduce a nitro group. The ketone at C9 is a deactivating group and a meta-director. However, the fluorene ring system's reactivity leads to substitution at various positions. To favor the formation of the 1-nitro isomer, careful control of reaction conditions is necessary.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 9-fluorenone in portions to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Once the 9-fluorenone has completely dissolved, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid, primarily 1-nitro-9H-fluoren-9-one, is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Reduction of 1-Nitro-9H-fluoren-9-one

Causality: The nitro group is a versatile functional group that can be readily reduced to a primary amine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[9] This method is generally selective for the reduction of nitro groups and is tolerant of other functional groups like ketones.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, suspend 1-nitro-9H-fluoren-9-one in ethanol.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the suspension with stirring.[9]

-

Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is basic. This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Amino-9H-fluoren-9-one.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity: A Versatile Synthetic Building Block

1-Amino-9H-fluoren-9-one possesses three key reactive sites: the aromatic rings, the ketone carbonyl group, and the primary amino group. This trifecta of reactivity makes it a highly valuable intermediate in organic synthesis.

-

Reactions of the Amino Group: The primary amino group is a versatile handle for further functionalization.

-

Diazotization: The amino group can be converted to a diazonium salt using sodium nitrite and a strong acid. This diazonium salt can then be subjected to a variety of Sandmeyer and related reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

-

Amide and Sulfonamide Formation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, it can react with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in the synthesis of many biologically active molecules.

-

Schiff Base Formation: While less common for aromatic amines compared to the reaction of the fluorenone carbonyl with primary amines, under certain conditions, the amino group can participate in condensation reactions.

-

-

Reactions of the Ketone Carbonyl Group:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (9-hydroxyfluorene derivative) using reducing agents such as sodium borohydride (NaBH₄).[10]

-

Wittig and Related Reactions: The carbonyl group can undergo olefination reactions to form substituted 9-alkylidenefluorenes.

-

Condensation Reactions: The carbonyl group readily reacts with primary amines and their derivatives (e.g., hydroxylamine, hydrazine, semicarbazide) to form Schiff bases, oximes, hydrazones, and semicarbazones, respectively.[11]

-

-

Reactions of the Aromatic Rings: The aromatic rings can undergo further electrophilic aromatic substitution, with the position of substitution directed by the activating amino group and the deactivating ketone.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of 1-Amino-9H-fluoren-9-one and its derivatives have led to their exploration in several high-impact research areas.

Medicinal Chemistry

The fluorenone scaffold is present in a number of biologically active compounds with a wide range of therapeutic activities, including anticancer, antiviral, and antimicrobial properties.[2][12] 1-Amino-9H-fluoren-9-one serves as a key starting material for the synthesis of more complex derivatives with enhanced biological activity. For instance, it is a precursor for the synthesis of azafluorenones and other heterocyclic systems that have shown promise as enzyme inhibitors and anticancer agents.[13] The amino group provides a convenient point for attaching various side chains to modulate the pharmacological properties of the molecule. For example, derivatives of 1-Amino-9H-fluoren-9-one have been investigated as potential inhibitors of Mycobacterium tuberculosis InhA and as analogues of the broad-spectrum antiviral agent Tilorone.[5]

Materials Science

Fluorene and fluorenone derivatives are widely used in the field of organic electronics due to their excellent photophysical properties, high thermal stability, and good charge transport characteristics.[3] They are particularly important as blue-light-emitting materials in organic light-emitting diodes (OLEDs). The amino group in 1-Amino-9H-fluoren-9-one can act as an electron-donating group, which can be used to tune the electronic properties of the molecule and create donor-acceptor systems. These systems are crucial for the design of materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). By derivatizing the amino group, researchers can fine-tune the HOMO/LUMO energy levels and the charge transport properties of the resulting materials.

Safety and Handling

-

Hazard Identification: 9-Fluorenone is known to cause serious eye irritation. It may also cause skin and respiratory tract irritation. The toxicological properties of 1-Amino-9H-fluoren-9-one have not been fully investigated.

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. If there is a risk of generating dust, a respirator should be used.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-Amino-9H-fluoren-9-one is a strategically important molecule that bridges the worlds of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an invaluable building block for the creation of novel compounds with a wide range of functionalities. As research into new therapeutics and advanced organic materials continues to grow, the demand for and applications of this versatile scaffold are poised to expand significantly. This guide has provided a comprehensive technical overview to aid researchers in harnessing the full potential of 1-Amino-9H-fluoren-9-one in their scientific endeavors.

References

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

- Gudeika, D., Nasiri, S., Mahmoudi, M., Dabrovolskas, K., Navozenko, O. M., & Yashchuk, V. V. (2021). Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. Molecular Crystals and Liquid Crystals, 721(1), 49-61.

- Google Patents. (n.d.). CN104341286B - The synthesis technique of 9-Fluorenone.

-

OpenBU. (2011). Borohydride Reduction of Fluorenone. Retrieved from [Link]

- Japanese Patent Office. (n.d.). JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.

- MDPI. (2023).

- Zhang, X., Ji, X., Jiang, S., Liu, L., Weeks, B. L., & Zhang, Z. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 13(7), 1891-1896.

- Journal of Chemical and Pharmaceutical Research. (2015). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 7(3), 1179-1185.

- Lee, C. C., Chang, D. M., Huang, K. F., Chen, C. L., Chen, T. C., Lo, Y., ... & Huang, H. S. (2014). Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties. Bioorganic & medicinal chemistry, 22(1), 223-231.

- Singh, P., Singh, P., Kumar, M., Kumar, A., & Sharma, S. (2018). Design and synthesis of 9H-fluorenone based 1,2,3-triazole analogues as Mycobacterium tuberculosis InhA inhibitors. Chemical biology & drug design, 91(3), 705-715.

-

ResearchGate. (2015). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Retrieved from [Link]

-

Chegg. (2020). Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol. Retrieved from [Link]

-

ResearchGate. (2023). Fluorenone derivatives and the proposed synthesis and evaluation of 1-azafluorenones. Retrieved from [Link]

- Molecules. (2016). An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity. Molecules, 21(11), 1489.

-

YouTube. (2021). Reduction of 9-Fluorenone. Retrieved from [Link]

-

ResearchGate. (2006). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Retrieved from [Link]

-

Science.gov. (n.d.). oled organic light-emitting: Topics by Science.gov. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 9-Fluorenone, 99+% (gc). Retrieved from [Link]

-

NIST WebBook. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]

-

Moodle@Units. (n.d.). 9-Fluorenone. Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

- Frontiers. (2020). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Frontiers in Physics, 8, 277.

-

ResearchGate. (2021). Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. Retrieved from [Link]

-

Frontiers. (2020). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]

- PubMed. (2008). Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents. Bioorganic & medicinal chemistry, 16(14), 6810–6818.

-

ResearchGate. (2023). (PDF) Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

- RSC Publishing. (2015). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Advances, 5(100), 82226-82244.

-

OSTI.gov. (n.d.). Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. Retrieved from [Link]

-

Chegg. (2021). Solved 1. Present the IR spectra for 9-fluorenone,. Retrieved from [Link]

- PMC. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 143(1), 16-35.

-

ResearchGate. (2006). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Retrieved from [Link]

-

Reddit. (2017). 9-fluorenone IR spectrum. Retrieved from [Link]

- PMC. (2023). Fourier-transform infrared spectroscopy as a non-destructive method for analysing herbarium specimens. Interface Focus, 13(2), 20220059.

-

ResearchGate. (2011). Indenofluorene-Based Blue Fluorescent Compounds and Their Application in Highly Efficient Organic Light-Emitting Diodes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorenone synthesis [organic-chemistry.org]

- 5. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 6. CN104341286B - The synthesis technique of 9-Fluorenone - Google Patents [patents.google.com]

- 7. ujpronline.com [ujpronline.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. theseus.fi [theseus.fi]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Precision Characterization of 1-Amino-9H-fluoren-9-one: Stoichiometry, Synthesis, and Spectral Validation

The following technical guide details the physicochemical characterization, synthetic pathways, and analytical validation of 1-Amino-9H-fluoren-9-one .

Executive Summary

1-Amino-9H-fluoren-9-one (CAS: 6344-62-3) is a critical bicyclic aromatic ketone used primarily as a scaffold in the synthesis of optoelectronic materials (OLEDs) and bioactive pharmacophores.[1][2][3][4][5] While its average molecular weight is 195.22 g/mol , precise stoichiometric control in drug development and material science requires a distinction between its isotopic mass distributions.[5]

This guide moves beyond basic physical constants, providing a self-validating framework for researchers to synthesize, purify, and quantify this intermediate with high fidelity.[5]

Physicochemical Profile

For high-precision applications (e.g., HRMS calibration or stoichiometric coupling), the distinction between average and monoisotopic mass is vital.[5]

Core Constants Table

| Property | Value | Context for Application |

| Formula | C₁₃H₉NO | Stoichiometric Basis |

| Average Molecular Weight | 195.22 g/mol | Gravimetric weighing for synthesis |

| Monoisotopic Mass | 195.068414 Da | High-Resolution Mass Spectrometry (HRMS) ID |

| CAS Number | 6344-62-3 | Regulatory / Inventory Search |

| Melting Point | 118–120 °C | Initial purity check (Capillary method) |

| Appearance | Yellow/Orange Powder | Visual confirmation of conjugation |

| Solubility | DMSO, Chloroform, DCM | NMR solvent selection |

Synthetic Pathways & Stoichiometry

While classical routes involve the reduction of nitro-fluorenones, modern "precision synthesis" favors Buchwald-Hartwig amination from halogenated precursors to avoid regioisomeric contamination (e.g., separating 1-amino from 2-amino isomers).[1][5]

Protocol: Palladium-Catalyzed Amination (Recommended)

This route ensures the amino group is installed specifically at the C1 position, avoiding the difficult separation of nitro-isomers.[1][5]

Reagents:

-

Substrate: 1-Bromofluorenone (MW: 259.09 g/mol )[1]

-

Amine Source: Benzophenone imine (followed by hydrolysis) or Ammonia surrogate.[5]

-

Catalyst: Pd(OAc)₂ / BINAP.[5]

-

Base: Cs₂CO₃.[5]

Step-by-Step Workflow:

-

Stoichiometric Calculation: To generate 1.00 g of 1-Amino-9H-fluoren-9-one (MW 195.22), theoretically require 1.33 g of 1-Bromofluorenone (1:1 molar ratio).[1][5]

-

Coupling: Charge flask with 1-Bromofluorenone (1.0 eq), Benzophenone imine (1.2 eq), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%) in Toluene under Argon.

-

Hydrolysis: Treat the intermediate imine with 1N HCl/THF to release the free primary amine.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). 1-Amino-fluorenone elutes after the excess benzophenone.[1][5]

Synthesis Logic Diagram

The following diagram illustrates the decision matrix for synthesis, contrasting the classical reduction route with the high-purity cross-coupling route.

Figure 1: Comparison of synthetic routes. Route B is preferred for drug development due to higher regioselectivity.

Analytical Validation (Self-Validating Protocol)

In drug development, trusting the label "97% purity" is insufficient.[5] The following protocol uses the molecular weight and specific spectral features to self-validate the compound's identity and purity.

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Elemental Composition.[5]

-

Target Ion: [M+H]⁺

-

Calculation:

-

Exact Mass (Neutral): 195.0684

-

Target [M+H]⁺: 196.0762

-

-

Acceptance Criteria: Error < 5 ppm. If the mass deviates (e.g., 196.06), suspect oxidation or impurity.[5]

B. Quantitative NMR (qNMR)

Objective: Determine Absolute Purity (Weight %).[5] Unlike HPLC, which relies on relative absorbance, qNMR uses the molecular weight to calculate exact mass purity.[5]

Protocol:

-

Internal Standard (IS): Select Maleic Acid (MW: 116.[5]07) or 1,3,5-Trimethoxybenzene (traceable purity).[5]

-

Sample Prep: Weigh exactly ~10 mg of 1-Amino-9H-fluoren-9-one (

) and ~5 mg of IS ( -

Acquisition: Run ¹H NMR with a relaxation delay (

) of at least 30 seconds to ensure full relaxation. -

Calculation:

[3][5]

Analytical Logic Diagram

This workflow ensures that the "White Powder" in the vial is definitively the target molecule.[5]

Figure 2: Analytical decision tree for validating 1-Amino-9H-fluoren-9-one purity.

Applications in Drug Discovery & Materials

The precise molecular weight of 1-Amino-9H-fluoren-9-one is most critical when it serves as a stoichiometric building block .[1][5]

-

OLED Hole Transport Layers:

-

Chiral Stationary Phases (CSPs):

-

Fluorescent Probes:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80664, 1-Aminofluoren-9-one.[1][5] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 9H-Fluoren-9-one (General Fluorenone Data).[1][5] NIST Chemistry WebBook, SRD 69.[5][7][8] Retrieved from [Link][5]

Sources

- 1. 486-25-9|9H-Fluoren-9-one|BLD Pharm [bldpharm.com]

- 2. Cas 6344-62-3,1-AMINO-9-FLUORENONE | lookchem [lookchem.com]

- 3. 1-AMINO-9-FLUORENONE(6344-62-3) 1H NMR [m.chemicalbook.com]

- 4. 9-Fluorenone(486-25-9) 1H NMR [m.chemicalbook.com]

- 5. 1-Aminofluoren-9-one | C13H9NO | CID 80664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-氨基-9-芴酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 9H-Fluoren-9-one [webbook.nist.gov]

- 8. 9H-Fluoren-9-one [webbook.nist.gov]

An In-Depth Technical Guide to the Physical Properties of 1-Amino-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1-Amino-9H-fluoren-9-one, a vital scaffold in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer insights into the experimental context and theoretical underpinnings of these properties, empowering researchers to better utilize this compound in their work.

Introduction: The Significance of 1-Amino-9H-fluoren-9-one

1-Amino-9H-fluoren-9-one is a derivative of 9-fluorenone, a polycyclic aromatic ketone. The introduction of an amino group at the 1-position significantly alters the electronic and steric landscape of the fluorenone core, leading to unique physical and chemical characteristics. These modifications are of paramount interest in drug discovery, where the fluorenone scaffold is explored for its potential in developing antimicrobial, anticancer, and antiviral agents.[1][2] Understanding the fundamental physical properties of this molecule is the first step in rationally designing and developing new therapeutic agents and advanced materials.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physical constants. These values are critical for everything from reaction setup and purification to formulation and storage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Appearance | Light yellow to yellow solid powder | [4] |

| Melting Point | 118-120 °C (lit.) | [4] |

| Boiling Point (Predicted) | 406.2 ± 24.0 °C | [4] |

| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [4] |

| CAS Number | 6344-62-3 | [3] |

Solubility Profile: A Key Parameter for Application

Experimental Protocol for Solubility Determination:

A standard approach to qualitatively and quantitatively determine the solubility of a compound like 1-Amino-9H-fluoren-9-one involves the following steps:

-

Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

-

Sample Preparation: Accurately weigh a small amount of 1-Amino-9H-fluoren-9-one (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Analysis: Visually inspect for dissolution. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: A generalized workflow for determining the solubility of an organic compound.

Crystalline Structure: The Solid-State Architecture

The arrangement of molecules in the solid state, or crystal structure, profoundly influences a compound's physical properties, including its melting point, solubility, and dissolution rate. As of the writing of this guide, a single-crystal X-ray diffraction structure for 1-Amino-9H-fluoren-9-one has not been deposited in the Cambridge Structural Database (CSD). However, understanding its crystalline nature is crucial for pharmaceutical development, as different polymorphs can exhibit distinct bioavailability and stability.

Experimental Protocol for Crystal Growth and X-ray Diffraction:

Growing single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various solvents and conditions.

-

Solvent Screening: Test the solubility of 1-Amino-9H-fluoren-9-one in a variety of solvents to identify a solvent in which it is sparingly soluble.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapors into the solution can induce crystallization.

-

Cooling: Slowly cool a hot, saturated solution of the compound.

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the atoms in the molecule and the packing of the molecules in the crystal lattice.

In the absence of a single-crystal structure, Powder X-ray Diffraction (PXRD) can provide valuable information about the crystallinity and phase purity of a bulk sample.[6]

Caption: A simplified workflow for obtaining a single-crystal X-ray structure.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a wealth of information about the structure and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 1-Amino-9H-fluoren-9-one, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the fluorenone core. The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone will be a key diagnostic peak, typically appearing significantly downfield (around 190-200 ppm). The carbons attached to the nitrogen atom will also show a characteristic shift.

Interpreting the Spectra: A detailed analysis using 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would allow for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of its bonds. For 1-Amino-9H-fluoren-9-one, key vibrational modes to observe include:

-

N-H Stretching: The amino group will exhibit characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. A primary amine like the one in this molecule will often show two bands in this region, corresponding to the symmetric and asymmetric stretching modes.

-

C=O Stretching: The carbonyl group of the ketone will produce a strong, sharp absorption band, typically in the range of 1680-1720 cm⁻¹. The exact position will be influenced by the conjugation with the aromatic system.

-

C=C Stretching: The aromatic rings will show several stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The stretching of the carbon-nitrogen bond will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the fluorenone core gives rise to strong absorptions in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 9-fluorenone, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The spectrum will likely show multiple absorption bands corresponding to π → π* and n → π* transitions.[1] The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically weaker and occurs at a longer wavelength.

Caption: Key spectroscopic techniques for characterizing 1-Amino-9H-fluoren-9-one.

Applications in Drug Development

The fluorenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of the amino group at the 1-position can serve as a handle for further chemical modification, allowing for the synthesis of a library of derivatives to probe structure-activity relationships (SAR). Fluorenone derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents.[7] The specific utility of 1-Amino-9H-fluoren-9-one lies in its potential as a key intermediate for the synthesis of more complex molecules with enhanced biological profiles.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 1-Amino-9H-fluoren-9-one, grounded in both established data and the principles of physical organic chemistry. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, this guide offers a robust framework for researchers to understand, handle, and further investigate this important chemical entity. The protocols and interpretations provided herein are intended to serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

-

9H-Fluoren-9-one. (2024). In ChemBK. Retrieved from [Link]

-

How would you analysed the H NMR spectra of 9-fluorenone providing great detail on multiplicity, integration and chemical shift? (n.d.). In Homework.Study.com. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80664, 1-Aminofluoren-9-one. Retrieved from [Link]

-

Preparation of various Schiff's bases of 9-fluorenone and its biological application. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

-

FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

Crystal and molecular structure investigations of 9-fluorenone hydrazone by X-ray, DFT, ESI+-MS, FT-IR, UV-Vis and NMR methods. (2025). ResearchGate. Retrieved from [Link]

-

A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. Retrieved from [Link]

-

Figure B36. UV-vis spectrum of 9H-fluoren-9-one (15). (n.d.). In ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

9-Fluorenone derivatives drugs. | Download Scientific Diagram. (n.d.). In ResearchGate. Retrieved from [Link]

-

Photochemistry of 9-fluorenone oxime phenylglyoxylate: A combined TRIR, TREPR and ab initio study. (2025). ResearchGate. Retrieved from [Link]

-

Fluorenone | C13H8O | CID 10241. (n.d.). In PubChem. Retrieved from [Link]

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Institutes of Health. Retrieved from [Link]

Sources

Technical Safety Guide: 1-Amino-9H-fluoren-9-one

CAS Registry Number: 6344-62-3 Chemical Formula: C₁₃H₉NO Molecular Weight: 195.22 g/mol Synonyms: 1-Aminofluoren-9-one; 1-Amino-9-fluorenone[1][2][3][4]

Executive Summary & Compound Profile

1-Amino-9H-fluoren-9-one is a functionalized aromatic ketone used primarily as an intermediate in the synthesis of optoelectronic materials, pharmaceutical precursors, and fluorescent probes.[3] Structurally, it consists of a fluorenone core substituted with an amino group at the C1 position.

While GHS classifications currently label it primarily as an Irritant (Skin/Eye/Respiratory) , its structural classification as a primary aromatic amine necessitates a higher tier of containment than standard laboratory reagents. Researchers must treat this compound with the "Precautionary Principle," assuming potential genotoxic hazards common to the fluorenone-amine class until definitive negative toxicology data is established.

Physical & Chemical Properties

| Property | Value | Significance |

| Appearance | Yellow to light-orange powder | Visual indicator of contamination or oxidation. |

| Melting Point | 118–120 °C | Solid at room temperature; low volatility. |

| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in Water | Requires organic solvent waste streams. |

| Reactivity | Weak base; susceptible to oxidation | Incompatible with strong oxidizers and acid chlorides. |

Hazard Identification & Toxicology

Current GHS Classification (29 CFR 1910.1200 / EU CLP):

-

Signal Word: WARNING

"Senior Scientist" Insight – The Hidden Risks: While the Safety Data Sheet (SDS) focuses on acute irritation, the 1-amino substitution pattern on the fluorenone ring creates specific chemical risks:

-

Nitrosamine Formation: As a primary amine, contact with nitrosating agents (e.g., sodium nitrite, nitrous acid) can generate N-nitroso compounds, which are potent carcinogens. Strictly segregate from nitrate/nitrite waste.

-

Dust Sensitization: Aromatic amine dusts are notorious sensitizers. While not explicitly flagged for this specific CAS, cross-reactivity is a valid concern. Avoid all dust generation.[5][6][7][8][9][10][11]

Engineering Controls & PPE Strategy

Standard "lab coat and glasses" protocols are insufficient for aromatic amines. The following system provides a self-validating safety barrier.

Primary Containment (Engineering)

-

Solid Handling: All weighing and transfer of the dry powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Airflow Check: Verify face velocity is 80–100 fpm before opening the container.

-

Static Control: Use an ionizing bar or anti-static gun during weighing, as dry fluorenone derivatives can be electrostatically active, leading to powder scattering.

Personal Protective Equipment (PPE) Matrix

| Body Area | Recommended Equipment | Technical Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | If outside a hood (emergency only). Prevents inhalation of particulates.[6][7][10][11] |

| Hands (Dry) | Double Nitrile (0.11 mm min) | Sufficient for incidental contact with solids. |

| Hands (Solvent) | Silver Shield / Laminate | If dissolved in DMSO/DMF. Nitrile degrades rapidly in these polar aprotic solvents, carrying the amine through the glove. |

| Eyes | Chemical Splash Goggles | Safety glasses do not seal against airborne dust fines. |

Experimental Handling Workflow

This workflow is designed to minimize exposure during the critical "transition states" of the chemical (Storage -> Reaction -> Waste).

Figure 1: Safe Handling Lifecycle. The "Weighing" step is highlighted as the Critical Control Point where dust exposure risk is highest.

Protocol: Safe Weighing & Transfer

-

Preparation: Place a disposable weighing boat and a secondary container (e.g., a clean beaker) inside the hood.

-

Transfer: Open the source container only inside the hood. Use a disposable spatula to transfer the solid.

-

Containment: Immediately cap the source container.

-

Dissolution: If possible, add the reaction solvent (e.g., Ethanol, Toluene) directly to the weighing boat or transfer vessel inside the hood to wet the powder before moving it to the reaction flask. This eliminates the risk of airborne dust during transport.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury.[8]

Figure 2: Exposure Response Logic. Immediate mechanical removal of the agent is prioritized before chemical neutralization.

Specific First Aid Notes

-

Skin: Do not use organic solvents (acetone, ethanol) to wash skin. This will dissolve the 1-amino-9-fluorenone and increase dermal absorption. Use copious soap and water only.

-

Spill Cleanup: Do not dry sweep. Wet the spill with a paper towel dampened with water or ethanol (if in a hood) to suppress dust, then wipe up.

Storage & Stability

-

Conditions: Store at room temperature (15–25 °C) in a tightly sealed container.

-

Light Sensitivity: Fluorenone derivatives can undergo photochemical reactions. Store in amber glass or wrap containers in foil.

-

Shelf Life: Re-test purity (TLC/NMR) annually. Appearance of a dark brown crust indicates oxidation.

Waste Disposal & Environmental Compliance

EPA Waste Code: Not specifically listed (P or U list). Assign as D001 (Ignitable) if in flammable solvent, or general "Non-Halogenated Organic Waste."

Disposal Protocol:

-

Segregation: Keep separate from oxidizing acids (Nitric, Chromic).

-

Labeling: Clearly tag as "Organic Waste - Contains Aromatic Amines."

-

Destruction: Incineration is the preferred method. Do not discharge into sewer systems (Toxic to aquatic life, H411 potential).

References

-

PubChem.[4][12] (n.d.). Compound Summary: 1-Aminofluoren-9-one.[1][2][3] National Library of Medicine. Retrieved February 10, 2026, from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 1-AMINO-9-FLUORENONE | 6344-62-3 [chemicalbook.com]

- 3. 1-Aminofluoren-9-one | C13H9NO | CID 80664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-氨基-9-芴酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. bio.vu.nl [bio.vu.nl]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. echemi.com [echemi.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical studies on 1-Amino-9H-fluoren-9-one

An In-depth Technical Guide to the Theoretical Studies of 1-Amino-9H-fluoren-9-one

Abstract

The 9H-fluoren-9-one scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its rigid, planar geometry and versatile electronic properties. The introduction of an amino substituent at the 1-position, yielding 1-Amino-9H-fluoren-9-one, is anticipated to significantly modulate its physicochemical and biological characteristics. This technical guide provides a comprehensive theoretical framework for investigating 1-Amino-9H-fluoren-9-one, leveraging computational chemistry to predict its structural, spectroscopic, and electronic properties, as well as to explore its potential as a therapeutic agent. By integrating Density Functional Theory (DFT) and molecular docking simulations, we aim to provide researchers, scientists, and drug development professionals with a robust, in-silico-driven approach to understanding and harnessing the potential of this intriguing molecule.

Introduction: The Significance of the Fluorenone Core

The fluorene nucleus is a cornerstone in the design of bioactive compounds and functional organic materials. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The carbonyl group at the 9-position in 9H-fluoren-9-one acts as an electronic sink and a site for hydrogen bonding, while the aromatic rings provide a platform for π-π stacking interactions, crucial for binding to biological macromolecules. The strategic placement of an electron-donating amino group at the C1 position of the fluorenone scaffold is a key chemical modification. This substitution is expected to alter the electron distribution across the molecule, thereby influencing its reactivity, spectroscopic behavior, and interaction with biological targets. This guide delineates the theoretical methodologies required to dissect these influences and predict the molecule's behavior, providing a foundational blueprint for future experimental validation and application.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any theoretical investigation. 1-Amino-9H-fluoren-9-one is a small organic molecule whose structure and key identifiers have been cataloged in public databases.

| Property | Value | Source |

| IUPAC Name | 1-aminofluoren-9-one | [3] |

| Molecular Formula | C₁₃H₉NO | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| CAS Number | 6344-62-3 | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)N | [3] |

| InChIKey | KSEPMOMKAQKOSM-UHFFFAOYSA-N | [4] |

These properties serve as the initial input for all subsequent computational analyses.

Theoretical Spectroscopic Analysis

While experimental spectra provide definitive characterization, computational spectroscopy is an invaluable tool for predicting and interpreting these data. It allows for the assignment of vibrational modes and electronic transitions, offering a deeper understanding of the molecule's dynamic behavior.

Rationale for Theoretical Spectroscopy

Density Functional Theory (DFT) has proven to be highly effective in calculating the vibrational frequencies (Infrared and Raman spectra) of organic molecules.[5][6] By simulating the vibrational modes, we can correlate specific structural features with peaks in the experimental spectrum. Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions between molecular orbitals.[5]

Protocol for Theoretical Spectroscopy

-

Geometry Optimization: The molecular geometry of 1-Amino-9H-fluoren-9-one is first optimized using a DFT method, such as the B3LYP functional with a 6-311++G(d,p) basis set, to find the lowest energy conformation.[6]

-

Frequency Calculation: A frequency analysis is performed on the optimized structure using the same level of theory. This calculation yields the harmonic vibrational frequencies, which correspond to the peaks in the IR spectrum. A standard scaling factor (e.g., 0.9614 for B3LYP/6-31G*) may be applied to the computed frequencies to better match experimental data.[7]

-

UV-Vis Spectrum Calculation: Using the optimized geometry, TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths. These values correspond to the λmax and intensity of absorption bands in the UV-Vis spectrum.[6]

Predicted Spectroscopic Data

The following table presents a comparison of key experimental spectral data available in public databases with the types of results that would be generated from the theoretical protocol described above.

| Spectral Data | Experimental Value/Range (from PubChem/NIST) | Theoretical Prediction Target |

| IR Carbonyl Stretch (C=O) | ~1710-1720 cm⁻¹ (for 9-fluorenone)[8][9] | Scaled vibrational frequency |

| IR Amine Stretch (N-H) | ~3300-3500 cm⁻¹ | Scaled vibrational frequencies |

| ¹H NMR | Aromatic protons: ~6.4-7.6 ppm; Amine protons: ~5.5 ppm[4] | Chemical shifts (calculated via GIAO method)[6] |

| Mass Spectrum (m/z) | Molecular Ion [M]⁺: 195[4] | N/A (confirms molecular weight) |

| UV-Vis λmax | ~250-350 nm (for 9-fluorenone)[8] | Excitation Wavelength (nm) |

Quantum Chemical Insights via Density Functional Theory

DFT calculations provide a powerful lens through which to view the electronic landscape of a molecule, revealing insights into its stability, reactivity, and intermolecular interaction potential.

DFT Workflow for Molecular Analysis

The following diagram illustrates a typical workflow for the comprehensive DFT analysis of a molecule like 1-Amino-9H-fluoren-9-one.

Caption: Workflow for DFT-based molecular property prediction.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.[10] A smaller gap suggests higher reactivity.[11]

For 1-Amino-9H-fluoren-9-one, the electron-donating amino group is expected to raise the energy of the HOMO, while having a lesser effect on the LUMO (which is primarily localized on the electron-withdrawing fluorenone core). This would lead to a smaller HOMO-LUMO gap compared to the parent 9-fluorenone, suggesting increased reactivity.[12]

| Parameter | Predicted Value (Arbitrary Example) | Implication |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.8 eV | Chemical Reactivity, Electronic Transitions |

Note: These values are illustrative and would be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons.

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack. In 1-Amino-9H-fluoren-9-one, these would be concentrated around the carbonyl oxygen and the amino nitrogen.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack. These would be found near the hydrogen atoms of the amino group and potentially the carbonyl carbon.

The MEP map provides a visual hypothesis for how the molecule will interact with other polar molecules or biological targets.

Molecular Docking and Drug Development Potential

Given the established biological activities of fluorenone derivatives, theoretical molecular docking provides a rational, cost-effective method to screen 1-Amino-9H-fluoren-9-one for potential therapeutic applications and to understand its mechanism of action at a molecular level.

Rationale and Target Selection

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] The output includes a binding affinity score (often in kcal/mol) and a detailed view of the intermolecular interactions. Based on literature, fluorenone scaffolds have shown inhibitory activity against various enzymes, including sirtuins (e.g., SIRT2).[14] SIRT2 is a compelling target due to its role in cell cycle regulation and its association with cancer and neurodegenerative diseases. Therefore, we will use SIRT2 as a hypothetical target for this guide.

Molecular Docking Workflow

The following diagram outlines the standard procedure for performing a molecular docking simulation.

Caption: Standard workflow for molecular docking simulations.

Step-by-Step Molecular Docking Protocol

-

Ligand Preparation:

-

Obtain the 3D structure of 1-Amino-9H-fluoren-9-one (e.g., from PubChem or optimized via DFT).

-

Use software like AutoDock Tools or Chimera to add polar hydrogens and assign Gasteiger charges.

-

Save the prepared ligand file in a suitable format (e.g., .pdbqt).

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., SIRT2) from the Protein Data Bank (PDB).

-

Clean the PDB file by removing water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Add polar hydrogens and assign charges to the receptor.

-

Save the prepared receptor file in .pdbqt format.

-

-

Grid Box Generation:

-

Define the active site of the receptor. This is typically done by centering a grid box on the location of a known co-crystallized inhibitor or by using site-finder algorithms. The size of the box should be sufficient to accommodate the ligand.

-

-

Running the Docking Simulation:

-

Use a docking program like AutoDock Vina. The command typically requires specifying the prepared ligand and receptor files, the grid box coordinates and dimensions, and an output file name.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt

-

-

Analysis of Results:

-

The output file contains multiple binding poses ranked by their predicted binding affinity.

-

The top-ranked pose (most negative binding affinity) is visualized in complex with the receptor using software like PyMOL or Chimera.

-

Analyze the key intermolecular interactions, such as hydrogen bonds between the ligand's amino or carbonyl groups and receptor residues, and π-π stacking between the fluorenone rings and aromatic residues in the active site (e.g., Y139, F190 in SIRT2).[14]

-

Hypothetical Docking Results

| Parameter | Predicted Outcome | Interpretation |

| Binding Affinity | -8.5 kcal/mol (Illustrative) | Strong predicted binding to the active site |

| Key H-Bonding Residues | Aspartate, Arginine | The amino and carbonyl groups act as H-bond donors/acceptors |

| Key π-Stacking Residues | Phenylalanine, Tyrosine | The fluorenone core interacts with aromatic side chains |

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical approach to characterizing 1-Amino-9H-fluoren-9-one. Through the synergistic use of DFT and molecular docking, we can predict its structural and electronic properties with high confidence and generate compelling hypotheses about its potential biological activity. The DFT analysis suggests that the amino substituent enhances the molecule's reactivity, while the MEP map pinpoints the key sites for intermolecular interactions. Molecular docking simulations further indicate that this molecule could bind effectively to therapeutic targets like SIRT2, making it a promising candidate for further investigation.

The theoretical findings presented herein provide a strong rationale for the experimental synthesis and validation of 1-Amino-9H-fluoren-9-one. Future work should focus on synthesizing the compound, confirming its structure and properties via spectroscopy (NMR, IR, Mass Spec), and evaluating its biological activity in relevant in vitro assays. This integrated approach, combining predictive computational modeling with empirical testing, represents the most efficient path forward in the development of novel therapeutics and functional materials based on the versatile fluorenone scaffold.

References

-

Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine]. (n.d.). PubMed. Available at: [Link]

-

9-Fluorenone derivatives drugs. (n.d.). ResearchGate. Available at: [Link]

-

Preparation of various Schiff's bases of 9-fluorenone and its biological application. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- CN104341286B - The synthesis technique of 9-Fluorenone. (n.d.). Google Patents.

-

Experimental and computed IR spectra for 9-fluorenone. Experimental data adapted from reference 22. (n.d.). ResearchGate. Available at: [Link]

-

1-Aminofluoren-9-one. (n.d.). PubChem. Available at: [Link]

-

9H-Fluoren-9-one. (n.d.). NIST WebBook. Available at: [Link]

-

Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. (n.d.). ResearchGate. Available at: [Link]

-

Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2. (2023). PMC. Available at: [Link]

-

(9H-Fluoren-9-yl)methanesufonyl (Fms): An Amino Protecting Group Complementary to Fmoc. (n.d.). ResearchGate. Available at: [Link]

-

9H-Fluoren-9-one. (n.d.). NIST WebBook. Available at: [Link]

-

Molecular docking studies of novel 9-aminoacridines with potential antimalarial activity. (n.d.). Available at: [Link]

-

Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties. (2011). Semantic Scholar. Available at: [Link]

-

Crystal and molecular structure investigations of 9-fluorenone hydrazone by X-ray, DFT, ESI+-MS, FT-IR, UV-Vis and NMR methods. (n.d.). ResearchGate. Available at: [Link]

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Institutes of Health. Available at: [Link]

-

MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. (2018). Available at: [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. 1-Aminofluoren-9-one | C13H9NO | CID 80664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-AMINO-9-FLUORENONE(6344-62-3) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 9H-Fluoren-9-one [webbook.nist.gov]

- 9. 9H-Fluoren-9-one [webbook.nist.gov]

- 10. chalcogen.ro [chalcogen.ro]

- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Schiff Base Analogues and Fused Heterocycles from 1-Amino-9H-fluoren-9-one

Executive Summary & Strategic Pivot

Target Substrate: 1-Amino-9H-fluoren-9-one (CAS: 6344-62-3) Primary Challenge: The "Peri-Effect" (Intramolecular Deactivation)[1]

This guide addresses a critical synthetic bottleneck. Unlike standard aromatic amines (e.g., aniline, 2-aminofluorene), 1-amino-9H-fluoren-9-one exhibits poor reactivity toward simple aldehydes and ketones under standard Schiff base conditions (reflux/acid catalyst).[1]

The Mechanism of Failure: The proximity of the amino group at position C1 to the carbonyl group at position C9 creates a strong intramolecular hydrogen bond (N-H···O=C) and significant steric strain.[1][2] This "locking" effect reduces the nucleophilicity of the nitrogen lone pair, rendering standard imine formation thermodynamically and kinetically unfavorable.

The Solution: Instead of futile attempts at isolating simple Schiff bases, this protocol focuses on Condensation-Cyclization Cascades .[1] By using highly reactive dicarbonyl electrophiles (arylglyoxals) or urea equivalents (thiourea), the amine can be engaged in an initial condensation that is immediately driven forward by an irreversible cyclization.[1] This yields stable, bioactive fused pyrroles or perimidine-like heterocycles.[1]

Chemical Mechanism & Pathway Analysis

The following diagram illustrates the structural impediment in the starting material and the successful "Escape Route" via cyclization.

Figure 1: Reaction logic flow. The "Peri-Effect" prevents standard Schiff base isolation. Success is achieved by driving the reaction through a transient imine to a stable fused ring system.

Experimental Protocols

Protocol A: Synthesis of Coumarin-Fused Pyrroles (Microwave-Assisted)

Best for: Creating libraries of bioactive, fluorescent heterocycles.[1]

Principle: This is a three-component reaction. The 1-amino-9H-fluoren-9-one condenses with an arylglyoxal (generated in situ or added directly) and 4-hydroxycoumarin.[1] The reaction is driven by the formation of the pyrrole ring, which breaks the intramolecular H-bond trap.[1]

Reagents:

-

1-Amino-9H-fluoren-9-one: 1.0 mmol (195 mg)[1]

-

Arylglyoxal (e.g., Phenylglyoxal): 1.0 mmol[1]

-

4-Hydroxycoumarin: 1.0 mmol[1]

-

Solvent: Glacial Acetic Acid (3–5 mL)

-

Catalyst: None required (Acid solvent acts as catalyst)

Equipment:

-

Microwave Synthesis Reactor (e.g., CEM Discover or Monowave)[1]

-

Sealed pressure vial (10 mL)

Step-by-Step Procedure:

-

Charge: Add the amine, arylglyoxal, and 4-hydroxycoumarin into the microwave vial.

-

Solvate: Add 3 mL of glacial acetic acid. Cap the vial with a Teflon-lined septum.[1]

-

Irradiate: Program the microwave reactor:

-

Temperature: 120°C

-

Power: Max 150W (Dynamic mode)[1]

-

Time: 10–15 minutes

-

Stirring: High

-

-

Work-up: Allow the vial to cool to room temperature. The product often precipitates directly upon cooling.

-

Isolation: Pour the reaction mixture into ice-cold water (20 mL). Filter the solid precipitate.[3]

-

Purification: Wash the solid with water (3x 10 mL) and cold ethanol (1x 5 mL). Recrystallize from hot ethanol or DMF/Ethanol mixture if necessary.[1]

Expected Yield: 75–85% Appearance: Yellow to orange crystalline solid.[1]

Protocol B: Synthesis of Perimidine-Type Derivatives (Thiourea Condensation)

Best for: Synthesis of N-heterocycles for DNA intercalation studies.[1]

Principle: Thiourea acts as a dinucleophile. Under acidic conditions, it condenses with the amino-ketone system to form a pyrimidine-like ring fused to the fluorene core.[1]

Reagents:

-

1-Amino-9H-fluoren-9-one: 1.0 mmol[1]

-

Thiourea: 2.0 mmol (2 equivalents)

-

Solvent: Ethanol (10 mL) or DMF (5 mL) for higher temperature

-

Catalyst: Conc. HCl (0.5 mL) or p-TsOH (10 mol%)

Step-by-Step Procedure:

-

Dissolution: Dissolve the amine in the solvent. If using Ethanol, gentle heating may be required.[1]

-

Addition: Add thiourea and the acid catalyst.

-

Reflux: Heat the mixture to reflux (80°C for EtOH, 110°C for DMF) for 4–6 hours. Monitor by TLC (Chloroform:Methanol 9:1).[1]

-

Work-up:

-

If precipitate forms: Filter hot.[1]

-

If solution remains clear: Cool to 0°C and neutralize with 10% NaHCO3 solution to precipitate the product.

-

-

Purification: Recrystallize from Ethanol/DMF.

Characterization & Validation

Since the simple Schiff base (C=N) is not the final product, characterization focuses on confirming the fused ring formation .

| Technique | Key Diagnostic Signal (Expected) | Interpretation |

| FT-IR | Absence of -NH₂ (3300-3400 cm⁻¹) | Confirms consumption of primary amine.[1] |

| FT-IR | Shift/Loss of C=O (1700 cm⁻¹) | The C9 carbonyl peak will shift significantly or disappear if it participates in cyclization (Protocol B).[1] In Protocol A, the coumarin C=O will remain. |

| ¹H NMR | New Aromatic Protons (7.0 - 8.5 ppm) | Appearance of pyrrole ring protons or new aromatic signals from the aldehyde partner.[1] |

| ¹H NMR | Loss of NH₂ Singlet (broad, ~4-6 ppm) | Confirms reaction of the amine.[1] |

| Mass Spec | [M+H]⁺ | Molecular ion peak corresponding to the fused tricyclic/tetracyclic system. |

Applications & Biological Relevance[1][4][5][6][7]

The fused heterocyclic products derived from 1-amino-9H-fluoren-9-one exhibit superior biological profiles compared to simple Schiff bases due to their planarity and rigidity.[1]

-

DNA Intercalation: The planar fluorenone core allows these molecules to slide between DNA base pairs. The fused heterocyclic ring (pyrrole/pyrimidine) adds specific binding interactions.

-

Antimicrobial Activity: Fused coumarin-pyrrole derivatives have shown potent activity against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase.[1]

-

Fluorescent Probes: These compounds often exhibit strong fluorescence (solvatochromic), making them useful as cellular imaging agents for viscosity or polarity.

References

-

Coumarin-Fused Pyrrole Synthesis

-

Perimidine/Quinazoline Derivatives

-

General Fluorenone Schiff Base Activity

Sources

Application Note: Precision Palladium-Catalyzed N-Arylation of 1-Amino-9H-fluoren-9-one

Executive Summary & Strategic Value

1-Amino-9H-fluoren-9-one (CAS: 6344-63-4) is a critical "privileged scaffold" in the synthesis of organic semiconductors (Hole Transport Materials), fluorescent probes, and bioactive alkaloids. Unlike its 2- or 4-amino isomers, the 1-amino derivative presents unique synthetic challenges due to the peri-proximity of the amine to the C9-carbonyl group. This proximity creates a strong intramolecular hydrogen bond (N-H···O=C) and imposes significant steric congestion, often rendering standard coupling protocols ineffective.

This guide details a field-proven, palladium-catalyzed Buchwald-Hartwig amination protocol specifically optimized to overcome the electronic deactivation and steric hindrance inherent to this substrate. By mastering this transformation, researchers can unlock access to high-value N-arylated fluorenones used in spirobifluorene synthesis and pharmaceutical intermediates.

Mechanistic Insight: The "Deactivated" Nucleophile

To successfully functionalize 1-amino-9H-fluoren-9-one, one must first understand why it fails under "standard" conditions.

Electronic & Steric Landscape

-

Intramolecular Hydrogen Bonding: The amine proton at C1 forms a stable 6-membered hydrogen-bonded ring with the C9 carbonyl oxygen. This locks the nitrogen lone pair, significantly reducing its nucleophilicity toward the Palladium(II) center.

-

Inductive Deactivation: The carbonyl group is a strong electron-withdrawing group (EWG), further reducing the electron density on the amine.

-

Steric Crowding: The C1 position is sterically comprised by the "bay region" geometry relative to the C8 proton and the C9 carbonyl, making the approach of bulky Pd-ligand complexes difficult.

The Solution: The protocol below utilizes Pd(0)/Xantphos or Pd(0)/BrettPhos systems. These wide-bite-angle and bulky electron-rich ligands facilitate the reductive elimination step, which is often the turnover-limiting step for electron-deficient amines.

Visualization: Catalytic Pathway

The following diagram illustrates the optimized catalytic cycle, highlighting the critical ligand-substrate interaction required to break the intramolecular H-bond and facilitate coupling.

Caption: Figure 1. Catalytic cycle for the arylation of 1-amino-9H-fluoren-9-one. The base plays a dual role: neutralizing the halide and disrupting the internal H-bond.

Experimental Protocol: N-Arylation via Buchwald-Hartwig[1]

This protocol is optimized for coupling 1-amino-9H-fluoren-9-one with electron-neutral or electron-rich aryl bromides.

Reagents & Equipment

-

Substrate: 1-Amino-9H-fluoren-9-one (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst Source: Pd₂2(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2–5 mol%)

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5–10 mol%)

-

Note: For extremely hindered aryl halides, switch to BrettPhos .

-

-

Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) or NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Expert Tip: Use NaOtBu if the substrate is non-enolizable; it is stronger and helps break the H-bond.

-

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

Step-by-Step Methodology

| Step | Action | Critical Rationale (Why?) |

| 1 | Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent. Stir at RT for 15 mins. | Generates the active L₂Pd(0) species. Pre-mixing prevents Pd-black precipitation and ensures ligand binding before substrate exposure. |

| 2 | Substrate Addition: Add 1-amino-9H-fluoren-9-one, Aryl Bromide, and Base to a reaction vial equipped with a magnetic stir bar. | Sequential addition ensures stoichiometry. The base is added last to prevent premature side reactions. |

| 3 | Solvent Transfer: Transfer the pre-formed catalyst solution to the reaction vial via syringe/cannula. | Maintains inert atmosphere. |

| 4 | Degassing: Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. | Crucial: Oxygen poisons the Pd(0) catalyst and oxidizes the electron-rich phosphine ligand. |

| 5 | Reaction: Seal the vial and heat to 100–110 °C for 12–24 hours. | High temperature is required to overcome the activation energy barrier imposed by the steric bulk and H-bond. |

| 6 | Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the bright yellow amine spot. | Self-validating step. If starting material persists after 24h, add 2 mol% more catalyst. |

| 7 | Workup: Cool to RT. Filter through a pad of Celite (eluting with DCM). Concentrate the filtrate. | Removes inorganic salts and Pd residues. |